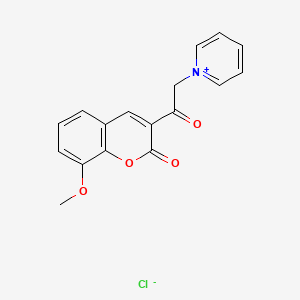

1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride

Description

Properties

IUPAC Name |

8-methoxy-3-(2-pyridin-1-ium-1-ylacetyl)chromen-2-one;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NO4.ClH/c1-21-15-7-5-6-12-10-13(17(20)22-16(12)15)14(19)11-18-8-3-2-4-9-18;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHGZLJUTJJCOM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C[N+]3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride typically involves a multi-step process:

Synthesis of 8-methoxy-2-oxo-2H-chromen-3-yl derivative: This step involves the preparation of the chromenone moiety through a series of reactions, such as the Pechmann condensation, which combines a phenol with a β-keto ester in the presence of an acid catalyst.

Formation of the oxoethyl bridge: The chromenone derivative is then reacted with an appropriate reagent, such as an α-haloketone, to introduce the oxoethyl bridge.

Quaternization of pyridine: The final step involves the reaction of the intermediate with pyridine to form the pyridinium salt. This is typically achieved by heating the intermediate with pyridine in the presence of a suitable solvent, followed by the addition of hydrochloric acid to form the chloride salt.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

1-(2-(8-Methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

Oxidation: The chromenone moiety can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the chromenone ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone moiety would yield quinone derivatives, while reduction of the pyridinium ion would yield the corresponding pyridine derivative.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the prominent applications of coumarin derivatives, including 1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride, is as photoinitiators in free radical photopolymerization. Research has shown that coumarin-based compounds exhibit high performance in initiating polymerization under visible light, specifically at wavelengths around 405 nm. These compounds can effectively generate radicals that initiate the polymerization of meth(acrylate) functions, leading to significant advancements in the development of photopolymerizable materials for coatings and adhesives .

Table 1: Performance Characteristics of Coumarin-Based Photoinitiators

| Compound | Wavelength (nm) | Rate of Polymerization (Rp) | Final Conversion (FC) |

|---|---|---|---|

| CoumA | 405 | High | High |

| CoumB | 405 | Moderate | Low |

| CoumI | 405 | Very High | Very High |

Medicinal Chemistry

In the realm of medicinal chemistry , compounds related to this compound have been investigated for their cardioprotective properties. A notable study evaluated a related coumarin derivative's ability to mitigate myocardial infarction induced by isoproterenol in animal models. The compound demonstrated significant effects on biochemical markers associated with heart damage, indicating potential therapeutic applications in cardiovascular diseases .

Case Study: Cardioprotective Effects

In a controlled experiment involving Wistar rats, the compound was administered alongside isoproterenol. Results indicated a marked improvement in electrocardiogram readings and a reduction in plasma cardiac troponin levels, suggesting that the compound could play a role in preventing heart tissue damage during ischemic events .

Antimicrobial and Antioxidant Activities

The compound also exhibits antimicrobial and antioxidant activities. Studies have shown that derivatives containing the coumarin structure possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is often attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit essential metabolic processes .

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.16 mg/mL |

| Escherichia coli | 0.63 mg/mL |

| Pseudomonas aeruginosa | Notable inhibition observed |

Material Science Applications

In material science , coumarin derivatives are being explored for their roles in developing advanced materials with specific optical properties. Their ability to absorb light at various wavelengths makes them suitable candidates for applications in sensors and light-emitting devices.

Mechanism of Action

The mechanism of action of 1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone moiety may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridinium salts with 2-oxoethyl substituents exhibit diverse biological and physicochemical properties depending on the aromatic/heterocyclic group attached. Key comparisons include:

Key Observations :

- Substituent Impact on Solubility : Chloride counterions (as in the target compound) enhance aqueous solubility compared to tetrafluoroborate or bromide salts, which are more lipophilic .

- Biological Activity : Naphthyl and trimethoxyphenyl derivatives show selective antibacterial effects, whereas coumarin-based compounds may prioritize photophysical or anticoagulant applications .

- Thermal Stability : Benzofuran and nitro-substituted analogs exhibit higher decomposition temperatures (>250°C), likely due to extended π-conjugation .

Physicochemical Data

- Spectroscopic Characterization : The target compound’s ¹H-NMR would display signals for the coumarin methoxy group (~δ 3.8 ppm) and pyridinium protons (~δ 8.5–9.5 ppm), similar to fluorobenzylidene hydrazine derivatives in .

- Mass Spectrometry : Expected molecular ion [M-Cl]⁺ at m/z ~362.8 aligns with coumarin’s molecular framework, contrasting with higher masses for benzofuran (4d, m/z 662.37) or BODIPY hybrids .

Biological Activity

The compound 1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride is a derivative of chromene and pyridine, known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through multi-step organic reactions involving the condensation of specific chromene derivatives with pyridine-based reactants. The synthesis typically employs solvents like ethanol under reflux conditions to achieve the desired product.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that chromene derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacteria and fungi, demonstrating effective inhibition of growth.

- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds derived from chromene structures have been tested against leukemia and other cancer cell lines, showcasing varying degrees of cytotoxicity.

- Antioxidant Effects : The antioxidant capacity of chromene derivatives is well-documented. They can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antioxidant | Scavenging free radicals |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus affecting cell survival and proliferation.

- Receptor Modulation : It can interact with specific receptors, altering their activity and influencing cellular responses.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps maintain cellular redox balance.

Case Studies

Several studies have explored the efficacy of chromene derivatives similar to this compound:

- Anticancer Study : A study evaluated a related chromene derivative against various cancer cell lines, reporting an IC50 value indicating significant cytotoxicity at low concentrations. The compound induced apoptosis through the activation of caspase pathways.

- Antimicrobial Assessment : Another investigation tested several chromene derivatives against bacterial strains such as E. coli and Staphylococcus aureus, finding notable antibacterial activity with minimum inhibitory concentration (MIC) values in the low micromolar range.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.